molecular formula C9H9ClO2 B8599807 Phenol, 3-chloro-4-methyl-, acetate

Phenol, 3-chloro-4-methyl-, acetate

Cat. No. B8599807
M. Wt: 184.62 g/mol
InChI Key: GWZZIAIDECRFAH-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

Acetic anhydride (430 mg) and pyridine (416 mg) were added to a solution of 3-chloro-4-methylphenol (500 mg) in ether (5.0 ml), and the mixture was stirred at room temperature for 2 hr. The reaction mixture was washed once with 1N hydrochloric acid and twice with saturated brine, dried over magnesium sulfate, and concentrated to dryness under reduced pressure to give 4-acetoxy-2-chlorotoluene as a pale-yellow oil (645 mg).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].N1C=CC=CC=1.[Cl:14][C:15]1C=C(O)[CH:18]=[CH:19][C:20]=1[CH3:21]>CCOCC>[C:5]([O:4][C:1]1[CH:18]=[CH:19][C:20]([CH3:21])=[C:15]([Cl:14])[CH:2]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
416 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed once with 1N hydrochloric acid and twice with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 645 mg
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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